molecular formula C16H17NO3 B4539895 2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4539895
M. Wt: 271.31 g/mol
InChI Key: JCDHRPAEWHIXHB-UHFFFAOYSA-N
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Description

"2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione" belongs to the class of isoindole-1,3-diones, a significant class of heterocycles. These compounds are synthesized using various methodologies and have diverse chemical and physical properties.

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives like the mentioned compound, can be achieved through methods like palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines. This method is noted for tolerating a variety of functional groups and providing good yields (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by X-ray crystallographic techniques. These structures often exhibit distinct conformational properties, influenced by the specific substituents and functional groups present (Zeng, 2014).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in various chemical reactions. For example, their reactions with nucleophilic reagents lead to the formation of several structural blocks useful in synthesizing diverse structures (Tetere et al., 2011). The presence of methoxybenzyl groups can influence the reactivity and the type of products formed in these reactions.

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and conformation, are often determined using techniques like X-ray diffraction. The crystal structure can be stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties of isoindole-1,3-diones are influenced by their molecular structure. For example, the presence of methoxy groups can impact the electronic properties and reactivity of the molecule. These properties are crucial in their applications in chemical syntheses and potential use in various fields (Pyrko, 2021).

Mechanism of Action

The mechanism of action of these compounds is not well understood and would likely depend on the specific application. For example, some compounds with similar structures have been found to have antimicrobial and anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For example, 4-methoxybenzyl alcohol, a related compound, is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to handle these compounds with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their potential biological activities. For example, a new hybrid compound of chalcone-salicylate has been synthesized and its structure established by spectroscopic analysis . Computational approaches were also applied to explore its potency against breast cancer . This suggests that similar compounds could potentially be developed as anticancer agent candidates .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-3,6-9,13-14H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHRPAEWHIXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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